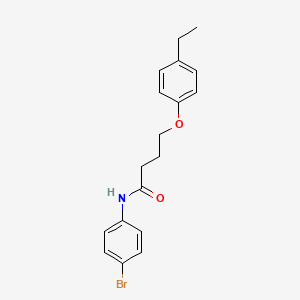

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPEB and is widely used in scientific research for its unique properties.

Applications De Recherche Scientifique

Molecular Electronics and Synthetic Protocols

Bromophenyl compounds, similar to N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide, serve as critical building blocks in the development of molecular wires for electronics. These compounds are utilized in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in advancing molecular electronics. This application is facilitated by the use of simple and accessible aryl bromides as precursors, demonstrating the compound's versatility in synthesizing complex molecular structures (Stuhr-Hansen et al., 2005).

Organic Synthesis and Chemical Reactions

In organic synthesis, bromophenyl derivatives play a significant role in reactions with nucleophilic agents. For instance, the reaction of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with secondary amines forms tertiary amines, showcasing the utility of bromophenyl compounds in creating a variety of chemical products through nucleophilic substitution reactions (Pevzner, 2003).

Antioxidant Properties and Pharmacological Potential

The investigation into bromophenol derivatives from marine algae has revealed significant antibacterial properties. These compounds, isolated from marine sources, have shown moderate to strong activity against various bacterial strains, underscoring the potential of bromophenyl derivatives in developing new antimicrobial agents (Xu et al., 2003). Furthermore, synthesized bromophenol derivatives have been evaluated for their antioxidant properties, with studies indicating effective radical scavenging abilities. This suggests their promising role as antioxidants in various applications, including the mitigation of oxidative stress-related diseases (Çetinkaya et al., 2012).

Renewable Thermosetting Resin Development

Research into sustainable materials has led to the synthesis of a renewable thermosetting resin derived from eugenol, utilizing bromophenyl-based bisphenol as a precursor. This innovative approach highlights the application of bromophenyl derivatives in developing high-performance, environmentally friendly resins with potential uses in maritime environments and beyond. The synthesized resin exhibits high thermal stability and low water uptake, demonstrating the practicality of bromophenyl compounds in creating durable and sustainable materials (Harvey et al., 2014).

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-2-14-5-11-17(12-6-14)22-13-3-4-18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPITZUEALZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)